Cas no 56083-00-2 ((6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one)
![(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one structure](https://it.kuujia.com/scimg/cas/56083-00-2x500.png)
56083-00-2 structure
Nome del prodotto:(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
- NCGC00017296-01
- TNP00335
- NCGC00017385-01
- 19730-80-4
- (-)-Bicuculline
- SCHEMBL16320040
- (6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (R*,S*)-(+-)-
- dl-Bicuculline
- (+-)-Bicuculline
- 56083-00-2
- TNP00219
- CHEMBL1316579
- (6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
-
- Inchi: InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1
- Chiave InChI: IYGYMKDQCDOMRE-MSOLQXFVSA-N
- Sorrisi: CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Proprietà calcolate
- Massa esatta: 367.10561
- Massa monoisotopica: 367.10558726g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 1
- Complessità: 615
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.5Ų
- XLogP3: 2.6
Proprietà sperimentali
- PSA: 66.46
(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one Letteratura correlata
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Book reviews
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
56083-00-2 ((6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one) Prodotti correlati
- 756895-79-1(3-(Butylsulfanyl)phenol)
- 2089549-46-0((E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid)
- 2680799-11-3(2-{(benzyloxy)carbonylamino}-5-methylbenzene-1,4-disulfonic acid)
- 1414870-72-6(1-(2,6-Dibromobenzyl)piperidine)
- 1805267-50-8(2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonamide)
- 1700455-90-8(2-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)
- 51071-75-1(2,4,6-Triphenylpyrylium Hydrogensulfate)
- 72821-91-1(N-Despropyl Pergolide)
- 1259852-28-2((1R)-1-(3-BROMO-5-FLUOROPHENYL)PENTYLAMINE)
- 620586-53-0(5-(E)-2-{4-(dimethylamino)phenylmethylidene}hydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
